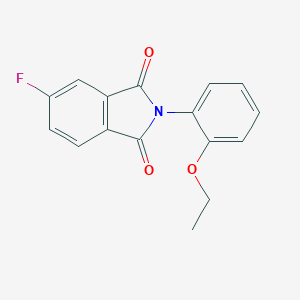
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it has been reported to inhibit the replication of certain viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various signaling pathways and biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, the compound could be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. Moreover, the compound could be tested for its efficacy in animal models of various diseases to assess its potential as a drug candidate. Finally, the compound could be used as a tool for studying various biological processes and signaling pathways in vitro and in vivo.
In conclusion, 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a promising compound that exhibits a wide range of biological activities and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of the compound and assess its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-ethoxybenzoyl chloride with 5-fluoroisoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Propriétés
Nom du produit |
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C16H12FNO3 |
Poids moléculaire |
285.27 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17)9-12(11)16(18)20/h3-9H,2H2,1H3 |
Clé InChI |
KBIWHBXSYQCOKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
SMILES canonique |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)

![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)

![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)
